molecular formula C17H13NO3 B10842063 2-Phenethylisoquinoline-1,3,4-trione

2-Phenethylisoquinoline-1,3,4-trione

Cat. No.: B10842063
M. Wt: 279.29 g/mol
InChI Key: QORWHUYLLGKESS-UHFFFAOYSA-N
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Description

2-Phenethylisoquinoline-1,3,4-trione is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are known for their diverse biological activities and are often found in various medicinal plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenethylisoquinoline-1,3,4-trione typically involves the cyclization of phenethylamine derivatives with appropriate reagents. One common method is the Pictet-Spengler reaction, which involves the condensation of phenethylamine with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the use of metal catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic cascades. These cascades utilize engineered microorganisms to produce the compound from readily available substrates. This method is advantageous as it avoids the need for plant-derived precursors and allows for scalable production .

Chemical Reactions Analysis

Types of Reactions

2-Phenethylisoquinoline-1,3,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroisoquinolines, and various substituted isoquinolines .

Scientific Research Applications

2-Phenethylisoquinoline-1,3,4-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenethylisoquinoline-1,3,4-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. This makes it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenethylisoquinoline-1,3,4-trione is unique due to its trione structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-(2-phenylethyl)isoquinoline-1,3,4-trione

InChI

InChI=1S/C17H13NO3/c19-15-13-8-4-5-9-14(13)16(20)18(17(15)21)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

QORWHUYLLGKESS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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